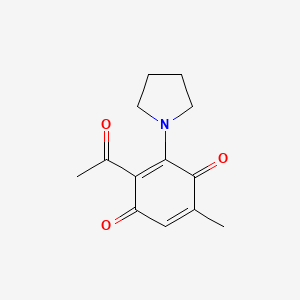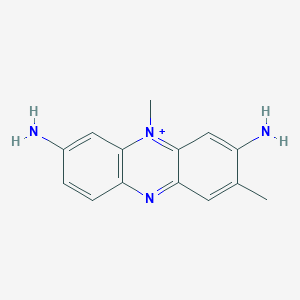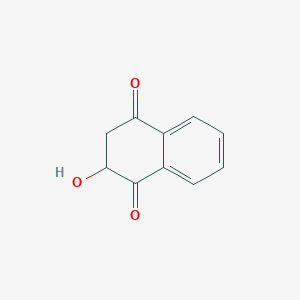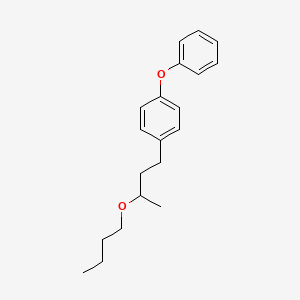
1-(3-Butoxybutyl)-4-phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Butoxybutyl)-4-phenoxybenzene is an organic compound characterized by its unique structure, which includes a phenoxy group attached to a benzene ring and a butoxybutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Butoxybutyl)-4-phenoxybenzene typically involves the reaction of 4-phenoxybenzyl chloride with 3-butoxy-1-butanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Butoxybutyl)-4-phenoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic and carboxylic acid derivatives.
Reduction: Reduction reactions can convert the phenoxy group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxybutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Phenolic and carboxylic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-(3-Butoxybutyl)-4-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Butoxybutyl)-4-phenoxybenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the butoxybutyl chain can influence the compound’s solubility and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(3-Butoxybutyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a phenoxy group.
1-(3-Butoxybutyl)-4-ethoxybenzene: Contains an ethoxy group instead of a phenoxy group.
1-(3-Butoxybutyl)-4-propoxybenzene: Features a propoxy group in place of the phenoxy group.
Uniqueness: 1-(3-Butoxybutyl)-4-phenoxybenzene is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
63592-60-9 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(3-butoxybutyl)-4-phenoxybenzene |
InChI |
InChI=1S/C20H26O2/c1-3-4-16-21-17(2)10-11-18-12-14-20(15-13-18)22-19-8-6-5-7-9-19/h5-9,12-15,17H,3-4,10-11,16H2,1-2H3 |
InChI Key |
NGQMLKZIMJJRCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)CCC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene](/img/structure/B14493582.png)
![2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol](/img/structure/B14493587.png)
![N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide](/img/structure/B14493598.png)

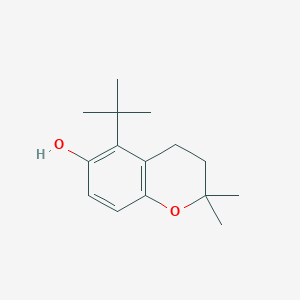
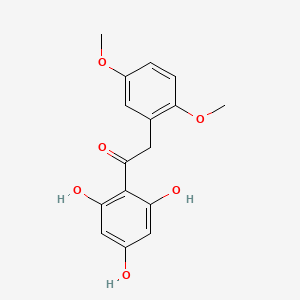
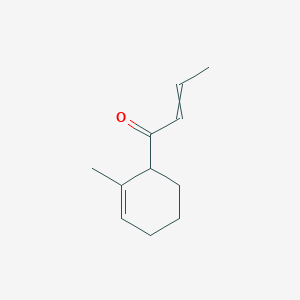
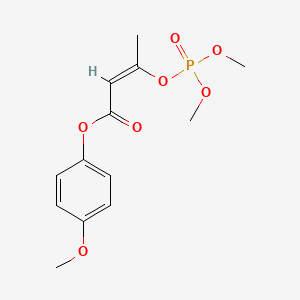
![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)
